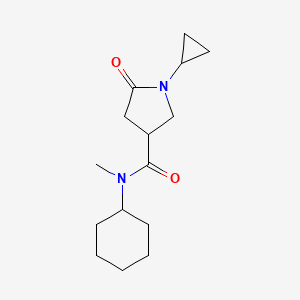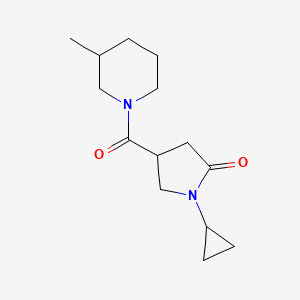![molecular formula C12H13N3O B7515380 N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide, also known as Pyrrolidine-2-carboxamide, 1-[2-(2-pyridinyl)ethyl]-, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole derivatives and has been found to possess various biochemical and physiological effects that make it a valuable tool for researchers.
Wirkmechanismus
The exact mechanism of action of N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a key role in gene expression. It can also inhibit the activity of protein kinases, which are involved in various signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. Some of the key effects of this compound include:
1. Anti-cancer properties: This compound has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective properties: this compound has been found to protect neurons from damage and can help in the treatment of neurodegenerative diseases.
3. Immunomodulatory properties: This compound has been found to modulate the immune response and can help in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. High purity: The synthesis of this compound has been optimized to achieve high yields and purity.
2. Versatile: This compound can be used in a wide range of scientific research applications.
3. Well-studied: this compound has been extensively studied, and its properties and applications are well understood.
Some of the limitations of this compound include:
1. Cost: The synthesis of this compound can be expensive, which may limit its use in some labs.
2. Limited availability: This compound may not be readily available in some regions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide in scientific research. Some of the key future directions include:
1. Cancer Treatment: Further research is needed to explore the potential of this compound as a cancer treatment.
2. Neurological Disorders: More research is needed to explore the potential of this compound in the treatment of neurodegenerative diseases.
3. Immunomodulation: Further research is needed to explore the immunomodulatory properties of this compound and its potential applications in the treatment of autoimmune diseases.
4. Drug Development: this compound can be used as a lead compound for the development of new drugs with improved properties.
In conclusion, this compound is a valuable compound for scientific research. It has been extensively studied and has been found to possess various biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can be achieved through a multi-step process. The starting material for this synthesis is 2-acetylpyridine, which is reacted with ethylamine to form 2-(2-pyridinyl)ethylamine. This intermediate is then reacted with pyrrole-2-carboxylic acid to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biochemical and physiological effects that make it a valuable tool for researchers. Some of the key scientific research applications of this compound include:
1. Cancer Research: this compound has been found to possess anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
2. Neurological Research: This compound has also been studied for its potential applications in neurological research. It has been found to possess neuroprotective properties and can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Immunology Research: this compound has also been found to possess immunomodulatory properties. It can help in the treatment of autoimmune diseases and can also enhance the immune response to infections.
Eigenschaften
IUPAC Name |
N-(1-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(10-5-2-3-7-13-10)15-12(16)11-6-4-8-14-11/h2-9,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKCDUSCNXIIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)

![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)

![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)


![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)


![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B7515408.png)
